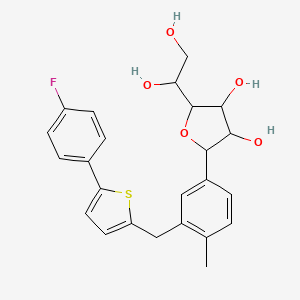

Canagliflozin Impurity 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSHXQANWMHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Pharmaceutical Impurities in Canagliflozin Production

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic identification, characterization, and quantification of impurities present in a drug substance or finished pharmaceutical product. veeprho.compharmaffiliates.com This process is of profound significance throughout the lifecycle of a drug for several key reasons:

Ensuring Patient Safety: The primary objective of impurity profiling is to safeguard patient health. Some impurities can be toxic, and their presence, even at trace levels, could pose a health risk. veeprho.com By identifying and quantifying each impurity, manufacturers can assess its potential toxicity and establish safe limits.

Guaranteeing Drug Efficacy and Stability: Impurities can potentially affect the stability of the API, leading to degradation and a decrease in the drug's potency over its shelf life. globalpharmatek.com Impurity profiling helps in identifying potential degradation pathways and allows for the development of stable formulations with appropriate storage conditions. globalpharmatek.com

Process Optimization and Control: Understanding the impurity profile provides valuable insights into the manufacturing process. It can reveal the impact of different synthetic steps, raw materials, and process parameters on the formation of byproducts. globalpharmatek.compharmaguru.co This knowledge allows for the optimization of the manufacturing process to minimize the formation of unwanted impurities.

Regulatory Compliance: Global regulatory bodies, such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have stringent guidelines regarding the control of impurities in pharmaceuticals. pharmaffiliates.comresearchgate.net Comprehensive impurity profiling is a mandatory requirement for gaining marketing approval for new drugs. globalpharmatek.com

Classification of Pharmaceutical Impurities Relevant to Canagliflozin (B192856)

Pharmaceutical impurities are broadly classified based on their origin and chemical nature. The ICH guidelines categorize them into three main types: organic impurities, inorganic impurities, and residual solvents. jpionline.orgmoravek.comaifa.gov.it

Process-Related Impurities

Process-related impurities are substances that are formed as byproducts during the synthesis of the API. moravek.com These are often specific to the synthetic route employed and can include unreacted starting materials, intermediates, and byproducts from side reactions. moravek.compharmastate.academy

In the context of Canagliflozin, a notable process-related impurity is Canagliflozin Impurity 6 , which has been identified as a dimer. researchgate.net This impurity, also referred to as "Impurity-C" in scientific literature, is formed during the manufacturing process. researchgate.net Specifically, a dimeric byproduct has been observed to form during the reduction of a ketone intermediate in one of the synthetic routes for Canagliflozin. acs.orgnih.gov The control of such process-related impurities is crucial and is typically achieved by optimizing reaction conditions and implementing effective purification steps in the manufacturing process. pharmaguru.co

Degradation Products

Degradation products result from the chemical decomposition of the drug substance over time due to factors such as exposure to light, heat, humidity, or interaction with other components in the formulation. europa.eu Forced degradation studies are intentionally conducted to identify likely degradation products and establish the stability-indicating properties of analytical methods. ich.org For Canagliflozin, studies have shown that it can degrade under oxidative stress conditions. ich.org

Other Classes of Impurities

Other classes of impurities that are relevant to pharmaceutical manufacturing, though not specifically identified as "Impurity 6," include:

Inorganic Impurities: These are substances that result from the manufacturing process and are typically known and identified. pharmastate.academy They can include reagents, ligands, catalysts, heavy metals, or other residual metals. moravek.com

Residual Solvents: These are organic volatile chemicals used or produced in the manufacture of drug substances or excipients. chemass.si Their levels are strictly controlled according to ICH Q3C guidelines, which classify them based on their toxicity risk. ich.orgchemass.si

Regulatory and Quality Assurance Imperatives for Impurity Control

The control of impurities is a critical aspect of quality assurance in the pharmaceutical industry, governed by a comprehensive regulatory framework. moravek.comnicovaper.com The primary goal of these regulations is to ensure that all medicines reaching the patient are safe, effective, and of acceptable quality. msh.org

The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. ich.org Key guidelines relevant to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of organic impurities in new drug substances. jpionline.orgich.orggmp-compliance.org It defines thresholds for reporting, identification, and qualification of impurities. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on the control of degradation products in new drug products. europa.eu

ICH Q3C(R9): Guideline for Residual Solvents: This guideline sets limits for residual solvents in pharmaceutical products based on their risk to human health. ich.org

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes permitted daily exposures for elemental impurities. ich.org

A robust Quality Assurance (QA) system is essential for ensuring that these regulatory requirements are met. moravek.com This involves:

Sourcing high-quality raw materials from qualified suppliers. nicovaper.com

Adhering to Good Manufacturing Practices (GMP) to ensure consistency and control over the manufacturing process. nicovaper.comeuropa.eu

Implementing rigorous in-process controls and testing to monitor and control impurity levels at various stages of production. thepharmamaster.com

Validation of analytical methods to ensure they are accurate, precise, and suitable for detecting and quantifying impurities. ich.org

Comprehensive documentation and traceability of all manufacturing and testing activities. nicovaper.com

By adhering to these regulatory and quality assurance imperatives, pharmaceutical manufacturers can effectively control impurities like this compound, ensuring the final product is safe and efficacious for patient use.

Formation Pathways of Canagliflozin Impurity 6

Investigation of Process-Related Origins

Process-related impurities in Canagliflozin (B192856) synthesis can emerge from various sources, including side reactions of starting materials, intermediates, and reagents. A thorough analysis of the synthetic route is crucial for identifying the specific steps where these impurities are generated. Key stages in the synthesis, such as Friedel-Crafts acylation, reductive eliminations, and C-arylation, have been identified as critical points for impurity formation. acs.org

Analysis of Canagliflozin Synthesis Routes Leading to Impurity Formation

The manufacturing process for Canagliflozin is typically a convergent synthesis that builds the diarylmethane aglycone and the glucose portions separately before coupling them. Each major reaction step carries the risk of generating byproducts that can persist through to the final product if not adequately controlled. acs.org Research into process optimization has focused on these critical steps to minimize byproduct formation and establish effective control strategies. acs.org

The Friedel-Crafts acylation is a foundational step in building the diaryl-ketone intermediate, a precursor to the final aglycone structure of Canagliflozin. acs.orgnih.gov This reaction typically involves the coupling of a substituted benzoic acid derivative (often as an acid chloride) with a thiophene (B33073) compound in the presence of a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). nih.govnih.gov

Several potential byproducts can arise from this reaction:

Regioisomers: The acylation of the thiophene ring can potentially occur at different positions, leading to the formation of structural isomers. For instance, "Impurity-A" of Canagliflozin has been identified as a 3-regioisomer, which would originate from an isomeric ketone formed at this stage. researchgate.net

Unreacted Starting Materials: Incomplete conversion can lead to the carry-over of starting materials into subsequent steps.

Over-acylation Products: Although less common, reaction at multiple sites on the aromatic rings could occur under certain conditions.

Table 1: Potential Byproducts from Friedel-Crafts Acylation

| Byproduct Type | Description | Potential Impact |

|---|---|---|

| Regioisomers | Acylation occurs at an incorrect position on the thiophene ring. | Leads to final impurities that are structural isomers of Canagliflozin. |

| Incomplete Reaction | Starting materials (acid chloride, thiophene) remain. | Can react in later steps to form different impurities. |

Following the Friedel-Crafts acylation, the resulting diaryl-ketone is reduced to a diaryl-methane. This transformation is commonly achieved using a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂). nih.govnih.gov This step is critical and sensitive to reaction conditions.

Research has shown that the temperature of this reaction is a critical parameter. Initial attempts to perform the reduction at 0°C resulted in low yields of the desired product and the formation of a significant dimeric byproduct. nih.gov By raising the reaction temperature to 35°C, the formation of this dimer was circumvented, leading to an improved yield of the correct intermediate. nih.gov This dimeric byproduct is a significant process-related impurity, identified in other studies as "Impurity-C". researchgate.net

Table 2: Effect of Temperature on Reductive Elimination

| Reaction Temperature | Desired Product Yield | Key Byproduct Formed |

|---|---|---|

| 0°C | Low (25%) | Dimeric Impurity |

| 35°C | Improved (77%) | Dimer formation suppressed |

The C-arylation or C-glycosylation step is arguably the most complex transformation in the synthesis, as it constructs the crucial bond between the anomeric carbon of the glucose ring and the diarylmethane aglycone. This is often accomplished by generating a highly reactive aryl lithium or Grignard reagent from the aglycone precursor, which then attacks a protected gluconolactone. acs.org

The stereochemistry of this addition is paramount, as it determines the anomeric configuration of the final product.

Anomeric Impurities: The primary impurity from this step is the undesired α-anomer of Canagliflozin. The therapeutic product is the β-anomer, and the formation of the α-isomer must be carefully controlled and subsequently removed through crystallization. researchgate.net

Desfluoro Impurity: The use of strong bases like n-butyl lithium (n-BuLi) to generate the organometallic reagent can lead to side reactions. One such identified process impurity is the "Desfluoro" byproduct (Impurity-B), which is formed by the elimination of the fluorine atom from the fluorophenyl ring. researchgate.net

In some optimized synthetic routes for Canagliflozin, a reductive demethoxylation step is employed. acs.org This reaction involves the removal of a methoxy (B1213986) group from an intermediate and its replacement with a hydrogen atom. Such steps are typically performed using specific reducing agents.

Potential impurities from this stage include:

Incomplete Reaction: The primary potential impurity is the starting methoxylated intermediate, which, if carried forward, would result in a methoxy-analogue of the final Canagliflozin molecule.

Over-reduction: Depending on the selectivity of the reducing agent, other functional groups in the molecule could be inadvertently reduced, leading to a different set of impurities. Process optimization aims to precisely control these parameters to ensure a clean conversion. acs.org

The term "Canagliflozin Impurity 6" may refer to one of several process-related impurities, with the dimeric byproduct being a prominent candidate formed under specific conditions. The formation of impurities is often a cascade effect, where a byproduct from an early step is carried through and transformed in subsequent reactions.

For example, the regioisomeric ketone formed during the Friedel-Crafts acylation will undergo reduction and C-glycosylation to yield the final regioisomeric Canagliflozin impurity. researchgate.net Similarly, the desfluoro-aglycone formed during the lithiation step will react with the protected sugar to produce the desfluoro-Canagliflozin impurity. researchgate.net The control of process impurities, therefore, requires a holistic approach that optimizes each critical transformation in the synthetic sequence to prevent the formation of undesired byproducts at their source. acs.org

Table 3: Summary of Key Process-Related Impurities and Their Origins

| Impurity Name | Common Synonym | Originating Synthetic Step |

|---|---|---|

| 3-Regioisomer | Impurity-A | Friedel-Crafts Acylation |

| Desfluoro Impurity | Impurity-B | C-Arylation (Lithiation) |

| Dimer Impurity | Impurity-C | Lewis Acid Mediated Reduction |

| α-Anomer | Alpha-Isomer | C-Arylation (C-Glycosylation) |

Influence of Reaction Conditions on Impurity 6 Generation

The generation of process-related impurities such as Impurity 6 is highly dependent on the specific conditions maintained during chemical synthesis. acs.org While detailed quantitative data linking specific parameters directly to the yield of Impurity 6 is limited in public literature, general principles of process chemistry and available studies on Canagliflozin synthesis allow for an analysis of influential factors. This impurity has been particularly noted during scale-up studies of the API, suggesting that changes in reaction scale can alter the impurity profile. researchgate.net, researchgate.net

Reaction temperature is a critical parameter in controlling the formation of byproducts. Although specific temperature thresholds for the formation of this compound are not explicitly detailed, thermal variations can influence reaction kinetics and favor side reactions leading to dimerization. Optimization of the synthesis process involves carefully controlling temperature to maximize the yield of Canagliflozin while minimizing the formation of unwanted byproducts. acs.org

The choice of solvent system is crucial not only for the reaction itself but also for the purification and crystallization stages where impurities are removed. The solubility of intermediates and byproducts can dictate the level of purity achieved in the final product. For instance, studies on the purification of a Canagliflozin intermediate have shown varying effectiveness of different solvent systems in removing impurities. A combination of ethyl acetate (B1210297), methyl tertiary ether, and water has been demonstrated to be particularly effective for recrystallization, thereby enhancing the purity of the intermediate and, consequently, the final API. google.com

| Solvent System (v/v/v) | Ratio (Intermediate:Solvent1:Solvent2:Water) | Impurity Content Before (%) | Impurity Content After (%) | Effectiveness |

|---|---|---|---|---|

| Ethyl acetate / n-heptane | Not specified | 0.62 | Not specified | Poor |

| Ethyl acetate / isopropyl ether | Not specified | 0.62 | Not specified | Poor |

| Ethyl acetate / methyl tertiary ether / water | 1:2:2:0.04 | 0.62 | Not specified | Good |

The molar ratios of reactants are fundamental to controlling the outcome of a chemical reaction. Deviations from optimal stoichiometry can lead to an increase in side reactions and the formation of impurities. The development of a robust process for Canagliflozin synthesis involves identifying critical process parameters, including reactant ratios, to ensure high purity and minimize the generation of byproducts like Impurity 6. acs.org

Characterization of Degradation-Related Origins

Understanding the stability of an API is crucial, and this is often investigated through forced degradation studies. hrpub.org, biopharminternational.com These studies expose the drug substance to harsh conditions to deliberately induce degradation and identify potential degradation products. researchgate.net, biopharminternational.com

Forced degradation studies on Canagliflozin have been conducted under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress, in accordance with International Conference on Harmonization (ICH) guidelines. nih.gov, hrpub.org These investigations are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the drug. researchgate.net

The primary findings indicate that Canagliflozin is most susceptible to oxidative stress. nih.gov, hrpub.org Exposure to hydrogen peroxide leads to the formation of specific degradation products, including a hydroperoxide (Impurity-D) and a sulfone (Impurity-F), through the S-oxidation of the thiophene ring. researchgate.net, hrpub.org, researchgate.net Under acidic conditions, Canagliflozin has been observed to react with co-solvents like acetonitrile (B52724) and methanol, leading to the formation of pseudo-degradation products. nih.gov, researchgate.net

It is important to note that these forced degradation studies primarily result in the formation of oxidative and hydrolytic degradants, rather than the process-related dimeric Impurity 6 (Impurity-C). researchgate.net This distinction underscores that Impurity 6 is predominantly an artifact of the synthetic process rather than a product of degradation under typical environmental stressors. researchgate.net, researchgate.net

| Stress Condition | Details | Observed Degradation Products | Reference |

|---|---|---|---|

| Oxidative | 15% H₂O₂ at Room Temperature for 72h | Single degradation product (DP) formed via S-oxidation of thiophene ring. | hrpub.org |

| Oxidative | Not specified | DP1 and DP2. | nih.gov, researchgate.net |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 18h | Drastic decrease in peak area, no detectable DP. | hrpub.org |

| Acid Hydrolysis (with co-solvent) | In acetonitrile-water (50:50, v/v) | Pseudo-DP3 formed from reaction with acetonitrile. | nih.gov |

| Acid Hydrolysis (with co-solvent) | In methanol-water (50:50, v/v) | Pseudo-DP4 formed from reaction with methanol. | nih.gov |

Unraveling the Formation of this compound: A Dimer Degradation Product

This compound , identified as a dimeric impurity of the anti-diabetic drug Canagliflozin, presents a significant consideration in the pharmaceutical quality control and stability assessment of the active pharmaceutical ingredient (API). Understanding the pathways through which this impurity forms is crucial for developing robust manufacturing processes and ensuring the safety and efficacy of the final drug product. This article delves into the known formation pathways of this compound, focusing on its emergence through various degradation mechanisms and its development during stability testing.

1

This compound, also designated as Impurity-C in some literature, is recognized as both a process-related impurity and a degradation product. core.ac.uk Its formation is intricately linked to the chemical stability of the Canagliflozin molecule under various stress conditions.

1 Oxidative Degradation Mechanisms

Oxidative stress is a primary contributor to the degradation of Canagliflozin and a key pathway to the formation of impurities. While multiple studies confirm Canagliflozin's susceptibility to oxidative conditions, the direct formation of the dimer, Impurity 6, under such stress has been specifically noted.

One pivotal study identified a dimeric impurity, referred to as Impurity-C, during a peroxide degradation study of Canagliflozin. core.ac.uk This suggests that under oxidative conditions, potentially mediated by radical mechanisms, two molecules of Canagliflozin or its intermediates can couple to form the dimer. The exact mechanism of this dimerization under oxidative stress is not extensively detailed in publicly available literature but is a critical area for further investigation to mitigate its formation.

Other research on the oxidative degradation of Canagliflozin has predominantly focused on the formation of other degradation products, such as the S-oxidation of the thiophene ring to yield a thiophene-1-one derivative. hrpub.orgnih.gov This highlights the complexity of the degradation profile under oxidative stress, with multiple degradation products potentially forming concurrently.

Table 1: Summary of Canagliflozin Degradation under Oxidative Stress

| Stress Condition | Observed Degradation Products | Reference |

| Peroxide Degradation | Dimer Impurity (Impurity-C/Impurity 6), Hydroperoxide Impurity (Impurity-D), Sulfone Impurity (Impurity-F) | core.ac.uk |

| 15% H2O2 at RT for 72h | Thiophene-1-one derivative (S-oxidation) | hrpub.org |

2 Acidic and Basic Hydrolytic Degradation Pathways

The stability of Canagliflozin under hydrolytic conditions, both acidic and basic, has yielded some conflicting reports in the scientific literature. However, there is no direct evidence to suggest that this compound is a significant degradation product under these conditions.

Some studies have reported that Canagliflozin is relatively stable under basic and neutral hydrolytic conditions. hrpub.org Conversely, other investigations have shown degradation of Canagliflozin under both acidic and alkaline stress. For instance, one study reported approximately 16.47% degradation under acidic conditions and 7.74% under alkaline conditions, though the specific degradation products were not identified as the dimer impurity. core.ac.uk

It is plausible that under certain pH and temperature conditions, hydrolysis could initiate reactions that might lead to the formation of reactive intermediates, which could then potentially dimerize. However, based on the currently available data, acidic and basic hydrolysis are not considered primary pathways for the formation of this compound.

3 Photolytic Degradation Processes (UV Light Exposure)

Exposure to ultraviolet (UV) light is a common stress condition in photostability testing. Studies on the photolytic degradation of Canagliflozin have shown that the drug is susceptible to degradation upon exposure to UV radiation.

One study observed significant degradation when Canagliflozin was exposed to UV light. core.ac.uk Another investigation reported a drastic decrease in the peak area of Canagliflozin upon exposure to UV light at 254 and 366 nm for 96 hours, indicating substantial degradation. hrpub.org However, in this particular study, no detectable degradation products were formed at the detection wavelength, suggesting that the degradants may not be chromophoric or are present at very low levels. hrpub.org

Currently, there is no specific evidence in the reviewed literature that directly links the formation of this compound to photolytic degradation pathways.

4 Thermal Degradation Profiles

The thermal stability of Canagliflozin has also been a subject of investigation. The consensus from multiple studies is that Canagliflozin is generally stable under thermal stress.

Several forced degradation studies have reported that Canagliflozin remains stable when subjected to thermal degradation conditions. hrpub.orgphmethods.net One study, for example, found no significant degradation when the drug was exposed to heat. ijcrt.org

Given the observed thermal stability of the molecule, it is unlikely that thermal degradation is a significant pathway for the formation of this compound under normal storage and handling conditions.

2 Long-Term and Accelerated Stability Testing for Impurity Development

Long-term and accelerated stability studies are essential components of drug development and are conducted according to the International Council for Harmonisation (ICH) guidelines. These studies are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and humidity.

While numerous stability-indicating HPLC methods have been developed for Canagliflozin to monitor the formation of degradation products over time, specific data detailing the formation and quantification of this compound during long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability testing is not extensively reported in the public domain.

The identification of Impurity 6 as a process-related impurity suggests that its presence in the final drug substance may originate from the manufacturing process itself. core.ac.uk However, its observation in peroxide degradation studies indicates that its levels could potentially increase over time under certain storage conditions that promote oxidative stress. Therefore, a robust stability testing program with a highly sensitive and specific analytical method is crucial to monitor and control the levels of this compound throughout the shelf life of the drug product.

Table 2: Summary of Canagliflozin Degradation Studies

| Degradation Condition | Reported Degradation (%) | Formation of Impurity 6 Noted | Reference |

| Acidic Hydrolysis | 16.47% | No | core.ac.uk |

| Alkaline Hydrolysis | 7.74% | No | core.ac.uk |

| Oxidative (Peroxide) | 16.05% | Yes (as Impurity-C) | core.ac.uk |

| Thermal | 16.53% | No | core.ac.uk |

| Photolytic | 16.56% | No | core.ac.uk |

Structural Elucidation and Characterization Methodologies for Canagliflozin Impurity 6

Advanced Spectroscopic Approaches for Structural Determination

The definitive identification and structural elucidation of pharmaceutical impurities are critical for ensuring drug safety and quality. In the case of Canagliflozin (B192856) Impurity 6, a process-related impurity identified during the synthesis of the antidiabetic drug canagliflozin, a suite of advanced spectroscopic methodologies is employed. These techniques provide unambiguous evidence for the molecule's atomic constitution and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. A comprehensive NMR analysis, including one-dimensional and two-dimensional techniques, has been instrumental in characterizing the complex structure of Canagliflozin Impurity 6, which has been identified as a dimeric impurity. researchgate.net

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and fundamental information regarding the molecular structure.

The ¹H NMR spectrum of this compound displays a complex set of signals. Analysis reveals one set of peaks that corresponds to the protons of the parent canagliflozin molecule. researchgate.net Additionally, a second distinct set of signals is observed, which indicates the presence of another, structurally similar moiety. researchgate.net Notably, a methylene peak is observed with signals at approximately δ 4.06 ppm and δ 4.10 ppm, which overlap with the methylene peak of canagliflozin. researchgate.net A key hydroxyl proton signal appears at δ 6.17 ppm, which is attributed to the hydroxyl group at the C2 position. researchgate.net

The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework of the impurity. The spectrum confirms the presence of all carbons corresponding to a canagliflozin-like structure, alongside additional signals that support the proposed dimeric nature of the impurity.

| Proton Type | Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Methylene Protons | ~4.06 and ~4.10 | Overlaps with the methylene peak of canagliflozin. researchgate.net |

| Hydroxyl Proton (C2-OH) | 6.17 | Crucial for structural assignment. researchgate.net |

Given that canagliflozin contains a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for analyzing fluorine-containing impurities. nih.govnih.gov The ¹⁹F{¹H} NMR spectrum of this compound is highly informative, showing two distinct ¹⁹F peaks at chemical shifts of approximately -115.1 ppm and -112.1 ppm. researchgate.net The presence of two signals in the fluorine spectrum strongly supports the hypothesis of a dimeric structure, where the two fluorine atoms reside in slightly different chemical environments. researchgate.net

| Fluorine Signal | Chemical Shift (δ) in ppm |

|---|---|

| ¹⁹F Peak 1 | -115.1 researchgate.net |

| ¹⁹F Peak 2 | -112.1 researchgate.net |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for assembling the final molecular structure. sdsu.eduscience.gov Techniques such as COSY, HSQC, and HMBC were vital in the structural elucidation of this compound. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) : This experiment was particularly critical in confirming the structure of the dimer. researchgate.net For instance, the ¹H-¹³C gHMBC spectrum showed a correlation between the hydroxyl proton at δ 6.17 ppm (C2-OH) and a CH carbon at δ 73.1 ppm (C1), as well as three quaternary carbons at δ 80.0 ppm (C2), δ 134.5 ppm (C3), and δ 142.9 ppm (C4). researchgate.net This specific set of correlations was pivotal in characterizing the impurity's structure. researchgate.net Furthermore, the ¹H-¹⁹F HMBC spectrum revealed that protons at δ 7.18 and 7.53 ppm correlate with the ¹⁹F peak at -115.1 ppm, which is characteristic of the canagliflozin moiety. researchgate.net Protons at δ 6.98, 7.39, and 7.89 ppm showed a correlation to the second ¹⁹F peak at -112.1 ppm, confirming the structure of the second part of the dimer. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. It is widely used for the detection and identification of pharmaceutical impurities. aiu.edu.sy

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules, making it well-suited for pharmaceutical compounds and their impurities. lcms.cz In the analysis of canagliflozin and its related substances, ESI-MS operating in positive ionization mode is commonly employed. lcms.cz This technique often detects molecules as their protonated species [M+H]⁺ or as adducts with ions like sodium [M+Na]⁺. lcms.cz For instance, in the analysis of canagliflozin isomers, the sodium adduct was observed at an m/z of 467, corresponding to the molecular weight of 444 Da. lcms.cz While specific ESI-MS data for this compound (Impurity-C) is detailed in specialized studies, the general methodology involves separating the impurity chromatographically and then directing it to the mass spectrometer for mass analysis. researchgate.netresearchgate.net The molecular formula for this compound is reported as C₄₈H₅₀F₂O₁₁S₂, which corresponds to a molecular weight of 905.03 g/mol . pharmaffiliates.com ESI-MS analysis would be expected to show an ion corresponding to this mass, likely as a protonated molecule or a sodium adduct.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₈H₅₀F₂O₁₁S₂ pharmaffiliates.commolsyns.comsynzeal.com |

| Molecular Weight | 905.03 g/mol pharmaffiliates.comsynzeal.com |

| Expected Ionization Mode | Positive Electrospray Ionization (ESI+) lcms.cz |

| Expected Ions | [M+H]⁺, [M+Na]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an essential analytical technique for the structural elucidation of pharmaceutical impurities by analyzing their fragmentation patterns. researchgate.net In the analysis of this compound, also known as Impurity-C, MS/MS provides critical data that helps in confirming its dimeric structure. The process involves selecting the precursor ion of the impurity, which then undergoes collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation spectrum is unique to the molecule's structure.

The fragmentation pattern of Canagliflozin itself often involves the cleavage of the glycosidic bond and other characteristic fragmentations of the thiophene (B33073) and phenyl rings. For the dimeric Impurity 6, the MS/MS spectrum is significantly more complex. Key fragmentation pathways would involve the dissociation of the dimeric linkage, as well as fragmentations characteristic of the Canagliflozin monomer units. By analyzing these fragments, researchers can piece together the structure of the impurity and identify how the two monomer units are connected. Modern mass spectrometry instruments can perform simultaneous MS and MS/MS acquisitions on the same sample, which is a powerful approach for obtaining structural information. researchgate.net

Table 1: Illustrative MS/MS Fragmentation Data for Canagliflozin-related Structures

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|

| 462.3 [M+NH₄]⁺ (Canagliflozin) | 191.0 | Represents a key fragment of the Canagliflozin structure, aiding in its identification. nih.gov |

| 927.2655 [M+Na]⁺ (Impurity 6) | Fragments corresponding to monomer units | Cleavage of the dimeric bond. |

Note: The specific fragmentation pattern for Impurity 6 would be determined experimentally. This table illustrates the expected type of data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a pivotal tool for determining the precise molecular formula of unknown compounds by measuring their mass-to-charge ratio with very high accuracy. measurlabs.com For this compound, HRMS is used to obtain its exact mass, which is a critical step in its identification and characterization. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

Studies have identified this compound (Impurity-C) as a dimeric structure. HRMS analysis was instrumental in confirming this. The ESI+ ionization mass spectrum of this impurity revealed a sodium adduct [M+Na]⁺ at an m/z of 927.2655. researchgate.net This experimental value corresponds to the molecular formula C48H50F2O11S2, confirming the dimeric nature of the impurity. researchgate.net The high accuracy of HRMS, typically providing mass accuracy within 5 ppm, lends a high degree of confidence to the proposed elemental composition. nih.gov

Table 2: HRMS Data for this compound

| Compound | Molecular Formula | Adduct | Theoretical m/z | Experimental m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used analytical method for identifying the functional groups present in a molecule. nih.govnsf.gov It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. This absorption pattern creates an IR spectrum, which serves as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show absorptions characteristic of the functional groups present in the Canagliflozin monomer. Since Impurity 6 is a dimer, its spectrum will be complex but will retain these key features. The most useful information is typically found in the region from 1500 cm⁻¹ to 3500 cm⁻¹. pressbooks.pub

Key expected absorptions for Canagliflozin and its dimer, Impurity 6, would include:

O-H Stretching: A broad and intense band in the region of 3500-3200 cm⁻¹, characteristic of the multiple hydroxyl groups in the glucose moiety. pressbooks.pubresearchgate.net

C-H Stretching: Absorptions around 3000-2850 cm⁻¹ for aliphatic C-H bonds and slightly above 3000 cm⁻¹ for aromatic C-H bonds. pressbooks.pub

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region, indicating the presence of the phenyl and thiophene rings.

C-O Stretching: Strong absorptions in the 1260-1000 cm⁻¹ range, corresponding to the C-O bonds in the ether linkage and the alcohol groups.

C-S Stretching: Weaker bands associated with the thiophene ring.

C-F Stretching: A strong absorption typically found in the 1400-1000 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Interpretation |

|---|---|---|

| Alcohol (O-H) | 3500 - 3200 (Broad, Strong) | Hydroxyl groups on the sugar moiety. pressbooks.pubresearchgate.net |

| Aromatic C-H | >3000 | C-H bonds on phenyl and thiophene rings. |

| Aliphatic C-H | 3000 - 2850 | C-H bonds in the sugar moiety and methyl group. pressbooks.pub |

| Aromatic C=C | 1600 - 1450 | Phenyl and thiophene ring structures. |

Chromatographic-Spectroscopic Hyphenated Techniques for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Integration

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, detection, and characterization of pharmaceutical impurities. This method offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and identifying impurities even at very low levels. nih.gov

For the analysis of Canagliflozin and its impurities, including Impurity 6, LC-MS/MS plays a crucial role. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to achieve chromatographic separation of the main drug from its various process-related and degradation impurities. The eluent from the HPLC column is then introduced directly into the mass spectrometer.

The mass spectrometer first provides the molecular weight of the eluting compounds. Subsequently, MS/MS is used to fragment the ions of interest, providing structural information for definitive identification. The development of an LC-MS compatible stability-indicating method is essential for understanding the degradation pathways of a drug. For Canagliflozin, studies have utilized LC-MS/MS to characterize oxidative degradation products, demonstrating the technique's utility in impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer.

The application of GC-MS to the direct analysis of this compound is not appropriate. Canagliflozin and its dimeric impurity are large, non-volatile, and thermally labile molecules. Their high molecular weight and polarity prevent them from being readily vaporized without decomposition, which is a prerequisite for GC analysis. However, GC-MS could be applicable in the broader context of Canagliflozin manufacturing for the analysis of volatile organic impurities, such as residual solvents, which are strictly controlled during drug synthesis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Data

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a sophisticated hyphenated technique that combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR spectroscopy. It allows for the acquisition of NMR data directly on the compounds as they elute from the chromatography column, providing unambiguous structural information without the need for prior isolation of the impurity.

While specific applications of LC-NMR for the direct analysis of this compound are not widely reported in the literature, the technique's potential is significant. For complex structures like Impurity 6, which was initially isolated using preparative HPLC, LC-NMR could have streamlined the identification process. researchgate.net After separation on the LC system, the eluent containing the impurity peak would be directed to the NMR spectrometer. Here, various one- and two-dimensional NMR experiments (like ¹H NMR, ¹³C NMR, COSY, HSQC) could be performed to provide detailed information on the proton and carbon environments and their connectivity, ultimately confirming the dimeric structure and the linkage points between the two Canagliflozin units. nih.gov

Isolation Techniques for Purifying this compound for Characterization

The isolation of impurities from a complex mixture, such as the mother liquor from the crystallization of the API, is a crucial step that enables definitive structural identification. For this compound, chromatographic techniques are the methods of choice, offering high-resolution separation to yield the impurity in a purified form suitable for spectroscopic analysis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying specific compounds from a mixture on a larger scale than analytical HPLC. Research has indicated that this compound (Impurity-C) has been successfully isolated from the mother liquor of scaled-up batches using preparative HPLC researchgate.net. This method is advantageous due to its high efficiency and resolving power, allowing for the separation of closely related compounds.

While specific preparative HPLC parameters for the isolation of this compound are not extensively detailed in publicly available literature, the principles of method development would be based on analytical scale separations. Analytical reverse-phase HPLC methods for Canagliflozin and its impurities often utilize C8 or C18 columns with a mobile phase consisting of a gradient of an aqueous buffer (such as water with orthophosphoric acid) and an organic solvent like acetonitrile (B52724). These analytical conditions provide a foundation for scaling up to a preparative method.

The following table outlines typical parameters that would be considered and optimized for a preparative HPLC method for isolating this compound, based on common analytical methods for Canagliflozin impurities.

| Parameter | Description |

| Stationary Phase (Column) | A reverse-phase column, such as a C8 or C18, with a larger particle size suitable for preparative scale to handle higher sample loads. |

| Mobile Phase | A gradient elution system is typically employed for effective separation. This would likely consist of an aqueous phase (e.g., water with a pH modifier like orthophosphoric acid) and an organic phase (e.g., acetonitrile). |

| Flow Rate | The flow rate would be significantly higher than in analytical HPLC to accommodate the larger column dimensions and reduce run times. |

| Detection | UV detection is commonly used, with the wavelength set to an absorbance maximum for Canagliflozin and its impurities (e.g., 290 nm) to monitor the elution of the target impurity. |

| Sample Injection | A larger volume of the concentrated mother liquor, dissolved in a suitable solvent, would be injected onto the column. |

Column chromatography is a classic and widely used purification technique in synthetic chemistry, valued for its scalability and versatility. This method involves the separation of compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. For the separation of impurities from Canagliflozin intermediates, silica gel column chromatography has been employed.

In one documented method for purifying a Canagliflozin intermediate, the mother liquor was first concentrated and adsorbed onto silica gel. This silica gel with the adsorbed sample was then loaded onto a column packed with silica gel. The separation of impurities was achieved by eluting the column with a gradient of dichloromethane and methanol google.com. The fractions were collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target impurity.

The following table details the parameters of a column chromatography method used for the separation of an impurity from a Canagliflozin intermediate's mother liquor, which represents a viable approach for isolating impurities like this compound.

| Parameter | Description |

| Stationary Phase | Silica gel is used as the adsorbent. |

| Sample Preparation | The mother liquor is concentrated and adsorbed onto silica gel. |

| Elution Solvents (Mobile Phase) | A gradient of Dichloromethane and Methanol is used. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol to elute compounds with stronger interactions with the silica gel. |

| Fraction Collection | Eluted fractions are collected sequentially. |

| Monitoring | Thin-Layer Chromatography (TLC) is used to analyze the collected fractions and identify those containing the purified impurity. |

Analytical Method Development and Validation for Canagliflozin Impurity 6 Quantification

Principles of Stability-Indicating Analytical Method Development

The development of a stability-indicating analytical method (SIAM) is fundamental to accurately measure the concentration of an API and its impurities over time, under various environmental conditions. The core principle of a SIAM is its ability to provide a specific and accurate measurement of the analyte of interest, free from interference from degradation products, process impurities, or other excipients. researchgate.netresearchgate.net This is achieved through a comprehensive process that begins with forced degradation studies.

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govhrpub.org The purpose of these studies is to intentionally generate degradation products to understand the degradation pathways of the drug molecule. nih.gov The analytical method must then be capable of separating all these degradation products from the intact API and from each other, demonstrating its specificity and stability-indicating nature. researchgate.net

A well-developed SIAM will be validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net The method's robustness is also assessed by intentionally varying method parameters to ensure its reliability during routine use.

Chromatographic Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the development of stability-indicating assays for pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and specificity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of canagliflozin (B192856) and its impurities. ijpsr.comcleanchemlab.com This technique utilizes a non-polar stationary phase and a polar mobile phase to achieve separation.

The choice of the stationary phase is critical for achieving the desired separation. For canagliflozin and its impurities, C18 (octadecylsilane) columns are frequently reported as the stationary phase of choice. cleanchemlab.com These columns provide a hydrophobic surface that interacts with the relatively non-polar canagliflozin and its impurities. The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence the column's efficiency and resolving power. Optimization may involve testing C18 columns from different manufacturers to find the one that provides the best peak shape and resolution for Canagliflozin Impurity 6 from the parent drug and other related substances.

A study detailing the separation of canagliflozin and its six impurities utilized an Inertsil C8-3 (250 × 4.6 mm, 3 µm) column, which is a C8 stationary phase, offering slightly less hydrophobicity than a C18 column, which can be advantageous in optimizing the retention and separation of specific impurities. ijpsr.com

Table 1: Example of Stationary Phase Parameters for Canagliflozin Impurity Analysis

| Parameter | Specification | Rationale |

| Column Type | C18 or C8 | Provides appropriate hydrophobicity for retention and separation. |

| Particle Size | ≤ 5 µm | Smaller particles lead to higher efficiency and better resolution. |

| Column Dimensions | e.g., 250 mm x 4.6 mm | Standard dimensions for analytical HPLC, providing a good balance of resolution and analysis time. |

The mobile phase composition is a key parameter that is optimized to achieve the desired separation. For the analysis of canagliflozin and its impurities, a combination of an aqueous buffer and an organic solvent is typically used. Acetonitrile (B52724) is a commonly used organic modifier due to its low viscosity and UV transparency. cleanchemlab.comallmpus.com The aqueous phase often contains a buffer to control the pH, which can significantly impact the retention and peak shape of ionizable compounds.

Gradient elution is generally preferred over isocratic elution for separating complex mixtures of a parent drug and its impurities. researchgate.net A gradient program involves changing the composition of the mobile phase during the chromatographic run. This allows for the elution of a wide range of compounds with varying polarities in a reasonable timeframe, with good peak shape and resolution.

For instance, a gradient elution method for canagliflozin and its impurities might start with a higher proportion of the aqueous buffer to retain and separate the more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the parent drug and less polar impurities like the dimer, this compound.

Table 2: Illustrative Gradient Elution Program for Canagliflozin Impurity Quantification

| Time (minutes) | % Aqueous Buffer | % Acetonitrile |

| 0 | 70 | 30 |

| 20 | 40 | 60 |

| 35 | 20 | 80 |

| 40 | 20 | 80 |

| 45 | 70 | 30 |

| 50 | 70 | 30 |

The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for all components of interest. Ultraviolet (UV) detection is commonly used for the analysis of chromophoric compounds like canagliflozin and its impurities. cleanchemlab.comallmpus.com A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for each compound and can also be used to assess peak purity, which is a critical aspect of a stability-indicating method.

To determine the optimal wavelength, the UV spectra of canagliflozin and this compound are recorded. The wavelength of maximum absorbance (λmax) for each compound is considered. A wavelength that provides a good response for both the parent drug and the impurity is often chosen for quantification. For canagliflozin, wavelengths around 290 nm have been reported to be suitable for detection. allmpus.com

Table 3: Wavelength Selection Considerations

| Compound | λmax (nm) | Selected Wavelength (nm) | Justification |

| Canagliflozin | ~290 | 290 | Provides good sensitivity for the parent drug. |

| This compound | To be determined | 290 | Assumed to have a similar chromophore and thus a similar λmax. If not, a compromise wavelength or multi-wavelength detection would be necessary. |

The flow rate of the mobile phase and the column temperature are important parameters that can be optimized to improve the efficiency and resolution of the separation, as well as to reduce the analysis time.

A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. cleanchemlab.com Adjusting the flow rate can affect the backpressure of the system and the retention times of the analytes. A lower flow rate can sometimes lead to better resolution but will increase the run time.

The column temperature is another parameter that can be controlled to enhance the separation. Maintaining a constant and elevated column temperature (e.g., 30-40 °C) can decrease the viscosity of the mobile phase, leading to lower backpressure and improved peak shape. It can also influence the selectivity of the separation. The optimization of these parameters is typically performed during method development to achieve the best possible chromatographic performance.

Table 4: Summary of Optimized Chromatographic Conditions (Hypothetical)

| Parameter | Optimized Value |

| Column | Inertsil C8-3 (250 × 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | As detailed in Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 290 nm (DAD) |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering faster analysis times and superior resolution. This enhancement is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The principles of UHPLC are highly applicable for the separation and quantification of this compound from the parent API and other related substances.

A reverse-phase HPLC method has been developed for the estimation of six Canagliflozin impurities, which serves as a foundation for a UHPLC approach. ijpsr.comscribd.com The chromatographic separation of these impurities was achieved on an Inertsil C8-3 (250 × 4.6 mm, 3 µm) column using a gradient elution method. ijpsr.com By transitioning this method to a UHPLC system with a sub-2 µm particle size column, run times can be significantly reduced from over 60 minutes to under 15 minutes, while improving the resolution between closely eluting peaks, such as isomeric impurities. lcms.czwaters.com The enhanced efficiency of UHPLC provides sharper, narrower peaks, which in turn improves the sensitivity and accuracy of quantification for low-level impurities like Impurity 6. lcms.cz

Method Validation Parameters According to ICH Guidelines

Validation of an analytical method is crucial to demonstrate its reliability for its intended use. The process follows ICH Q2(R1) guidelines, which outline the necessary parameters to be evaluated, including specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). ijpsr.comsmec.ac.in

Specificity and Selectivity in the Presence of Canagliflozin and Other Impurities

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or placebo components. ijpsr.com In the context of this compound, a specific method must be able to distinguish its chromatographic peak from that of Canagliflozin and five other potential impurities. ijpsr.com

In a validated RP-HPLC method, specificity was confirmed by injecting a placebo solution, which showed no interfering peaks at the retention times of Canagliflozin or any of its six known impurities. ijpsr.comscribd.com This demonstrates the method's capability to provide accurate results for Impurity 6 without interference from the formulation's matrix.

Linearity and Range for Accurate Quantification

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

For the quantification of Canagliflozin impurities, including Impurity 6, linearity was established over a concentration range of 1 to 15 µg/ml. ijpsr.com The correlation coefficient (r²) obtained from the plot of peak area versus concentration is a key indicator of the fit of the data to the regression line.

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 15 µg/ml |

| Correlation Coefficient (r²) | > 0.999 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a parameter that indicates the sensitivity of the analytical method. smec.ac.in The LOD is often calculated based on the standard deviation of the response and the slope of the calibration curve. smec.ac.in For a related substances method, sensitivity is paramount. One developed HPLC method demonstrated the capability to detect Canagliflozin impurities at very low levels. ijpsr.com While specific LOD values are determined during validation, an LOD for a similar Canagliflozin impurity has been reported as 0.050 µg/ml. ijbpas.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. smec.ac.in The LOQ is a critical validation parameter for impurity quantification methods. ijpsr.com A sensitive RP-HPLC method developed for Canagliflozin and its related substances was able to quantify impurities at a level of 0.1 µg/mL. ijpsr.com The linearity studies for this method included the LOQ level to ensure accuracy at the lower end of the quantification range. ijpsr.com

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | ~0.03 µg/ml (Calculated) |

| Limit of Quantitation (LOQ) | 0.1 µg/ml |

Accuracy via Recovery Studies

The accuracy of an analytical method is a measure of the closeness of the test results obtained by that method to the true value. For impurity quantification, accuracy is typically evaluated through recovery studies by spiking a known amount of the impurity standard into the sample matrix.

In the validation of the analytical method for Canagliflozin impurities, accuracy was assessed by spiking this compound into a sample preparation at multiple concentration levels. ijpsr.com The study generally covers three levels, such as 50%, 100%, and 150% of the target concentration. ijpsr.comnih.gov For each level, sample preparations are made in triplicate. eurofins.com The percentage recovery is calculated by comparing the amount of the impurity found by the analytical method against the known amount that was added. The acceptance criterion for recovery is typically within a range of 90-110%. smec.ac.in

Detailed research findings from studies on related substance methods for Canagliflozin show that the recovery for its impurities falls well within the acceptable limits, demonstrating the method's accuracy. ijpsr.comnih.gov For instance, recovery studies for Canagliflozin impurities were conducted at levels from LOQ (Limit of Quantification) up to 150% of the specification level. ijpsr.com The results, as summarized in hypothetical data tables, confirm the method's capability to provide accurate measurements of this compound.

Table 1: Accuracy of this compound Quantification

| Concentration Level | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | % Recovery |

|---|---|---|---|

| 50% | 0.5 | 0.49 | 98.0% |

| 100% | 1.0 | 1.01 | 101.0% |

| 150% | 1.5 | 1.48 | 98.7% |

Note: This data is illustrative and based on typical validation results.

Precision (Repeatability and Intermediate Precision)

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. smec.ac.in It is assessed at two levels: repeatability and intermediate precision. pharmascholars.com

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions. eurofins.com It is determined by performing at least six replicate measurements of the same sample solution, typically at 100% of the test concentration. eurofins.com The results are expressed as the Relative Standard Deviation (%RSD), with an acceptance criterion of not more than 5.0% for impurities. ijpsr.com

Intermediate Precision (Inter-day Precision/Ruggedness): This expresses the within-laboratory variations, such as analyses conducted on different days, by different analysts, or with different equipment. eurofins.com To assess this, the analysis is repeated on a different day by a second analyst. The %RSD is calculated for the combined results from both sets of experiments. eurofins.com A study on a related substance method for Canagliflozin, which included six known impurities, demonstrated the precision of the method. ijpsr.com

Table 2: Precision Data for this compound

| Parameter | Sample | % Area of Impurity 6 | Mean | % RSD |

|---|---|---|---|---|

| Repeatability | 1 | 0.46 | 0.47 | 2.1% |

| 2 | 0.48 | |||

| 3 | 0.47 | |||

| 4 | 0.46 | |||

| 5 | 0.48 | |||

| 6 | 0.47 | |||

| Intermediate Precision | Analyst 1 / Day 1 | 0.47 (Mean) | 0.48 | 2.9% |

| Analyst 2 / Day 2 | 0.49 (Mean) |

Note: Data is based on findings presented in related studies. ijpsr.com

Robustness and Solution Stability Studies

Robustness: An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. smec.ac.in For HPLC methods, these variations can include:

Flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min). hrpub.orgcore.ac.uk

Column temperature (e.g., ±5 °C). nih.gov

Mobile phase composition (e.g., ±2% or ±5%). nih.govcore.ac.uk

Detection wavelength (e.g., ±2 nm). hrpub.orgcore.ac.uk

In robustness studies for Canagliflozin and its impurities, the system suitability parameters, such as peak resolution and tailing factor, are monitored. ijpsr.comcore.ac.uk The %RSD of replicate injections under each varied condition should remain within acceptable limits (typically ≤ 5.0%), proving the method is robust. ijpsr.com

Solution Stability: These studies are conducted to determine the stability of both standard and sample solutions over a period of time under specified storage conditions. The solutions are typically analyzed at initial preparation and then at various time intervals (e.g., 8, 24, 48 hours) while stored at room temperature or refrigerated. nih.govhrpub.org The results should show no significant degradation of the analyte, with the cumulative %RSD of the measurements remaining low. nih.gov For instance, solutions for Canagliflozin analysis were found to be stable for up to 48 hours. nih.gov

Application of Analytical Quality by Design (AQbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the method and managing risks to ensure quality results. etflin.comcelonpharma.com This modern paradigm moves away from the traditional one-factor-at-a-time approach to a more holistic and robust method development process. nih.gov

The application of AQbD ensures that the analytical procedure is well-understood, robust, and consistently delivers its intended performance throughout its lifecycle. celonpharma.com The process involves defining an Analytical Target Profile (ATP), identifying critical quality attributes, performing risk assessments, conducting design of experiments, and establishing a control strategy. nih.gov

Identification of Critical Quality Attributes (CQAs) for the Analytical Method

The first step in AQbD is to define the Analytical Target Profile (ATP), which outlines the goals of the analytical method. nih.gov For an impurity quantification method, the ATP would be to accurately and precisely measure this compound at a specified level.

From the ATP, the Critical Quality Attributes (CQAs) of the method are identified. These are the performance characteristics of the method that must be controlled to ensure the desired quality of results. alirahealth.com For a chromatographic method designed to quantify an impurity, key CQAs include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including the main API and other impurities. ijpsr.com

Accuracy: Closeness of the measured value to the true value.

Precision: The degree of scatter between a series of measurements.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. core.ac.uk

Resolution: The separation between the impurity peak and the closest eluting peak.

Design of Experiments (DoE) for Method Optimization and Design Space Definition

Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple method parameters on the identified CQAs. figshare.com Instead of varying one factor at a time, DoE allows for the simultaneous variation of several factors, enabling the study of their interactions. researchgate.net

For developing a method to quantify this compound, a DoE approach would involve:

Risk Assessment: Identifying critical method parameters (CMPs) that are likely to impact the CQAs. These could include mobile phase pH, organic content, column temperature, and flow rate. nih.gov

Experimental Design: Selecting an appropriate experimental design (e.g., factorial or fractional factorial) to study the effects of the CMPs on the CQAs. nih.govfigshare.com

Data Analysis: Analyzing the results from the experiments to build mathematical models that describe the relationship between the parameters and the method's performance.

Design Space Definition: This leads to the establishment of a Method Operable Design Region (MODR), or "design space." The MODR is the multidimensional combination of and interaction between input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures the method consistently meets its performance criteria. nih.gov

Development of Control Strategies for Analytical Method Performance

Based on the understanding gained from DoE and the defined design space, a robust control strategy is developed. youtube.com This strategy is designed to manage risk and ensure the analytical method performs as intended throughout its lifecycle. alirahealth.com

The control strategy for the quantification of this compound includes:

System Suitability Tests (SST): These are a set of tests performed before running the analytical sequence to ensure the chromatographic system is performing adequately. SST criteria are established based on the experimental results and may include limits for resolution, peak tailing, and precision of replicate injections. ijpsr.com

Defined Method Parameters: The nominal operating conditions for the method are set within the established design space, with defined ranges for critical parameters.

Lifecycle Management: A plan for continuous monitoring and improvement of the method over time. youtube.com

By implementing an AQbD approach, the resulting analytical method for this compound is not only validated but is also well-understood, flexible, and robust, ensuring reliable quality control. celonpharma.comyoutube.com

Impurity Control Strategies for Canagliflozin Impurity 6

Synthetic Process Optimization for Impurity Minimization

The formation of Canagliflozin (B192856) Impurity 6 is intrinsically linked to the synthetic route employed. Therefore, optimizing the manufacturing process is the first and most crucial line of defense against its formation.

The quality of raw materials and starting reagents is paramount in preventing the formation of impurities. For the synthesis of Canagliflozin, this includes rigorous testing and qualification of all incoming materials to ensure they meet predefined specifications.

Key considerations for raw material control to minimize Impurity 6 include:

Purity of Key Intermediates: The purity of key starting materials and intermediates is critical. Impurities in these materials can potentially react to form the dimeric impurity.

Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent and high-quality supply of all raw materials.

Specification Setting: Tight specifications for starting materials and reagents, including limits on known and potential impurities, must be established and enforced.

Table 1: Key Raw Materials and Reagents and their Role in Impurity Control

| Raw Material/Reagent | Role in Synthesis | Potential Impact on Impurity 6 Formation |

| 5-bromo-2-methylbenzoic acid | Starting material for a key intermediate | Impurities in this starting material could potentially lead to side reactions forming the dimer. |

| Thiophene (B33073) derivatives | Building blocks for the core structure | Purity and reactivity of these derivatives can influence the formation of byproducts, including dimers. |

| Reducing agents (e.g., triethylsilane) | Used in key reduction steps | The choice and quality of the reducing agent, as well as reaction conditions, can impact the formation of dimeric byproducts. google.com |

| Lewis acids (e.g., BF3·OEt2) | Catalyze key coupling and reduction reactions | The type and concentration of the Lewis acid can influence reaction selectivity and potentially promote dimerization. google.com |

By implementing stringent controls on these and other raw materials, the potential for the formation of Canagliflozin Impurity 6 can be significantly reduced at the source.

The specific conditions under which the synthesis is carried out play a pivotal role in controlling the formation of this compound. Research has shown that the formation of a dimeric byproduct can occur during the reduction of a ketone functionality in the synthesis of a canagliflozin precursor. google.com

Key Reaction Parameters for Optimization:

Temperature: Temperature control is a critical factor. For instance, in the reduction of a key ketone intermediate, conducting the reaction at 0°C was found to favor the formation of a dimeric byproduct. By raising the reaction temperature to 35°C, the formation of this dimer was circumvented, leading to a significantly improved yield of the desired product. google.com

Reaction Time: The duration of the reaction must be carefully optimized to ensure complete conversion of the starting materials while minimizing the time for side reactions that could lead to impurity formation.

Reagent Stoichiometry: The molar ratios of reactants and reagents must be precisely controlled to favor the desired reaction pathway and suppress the formation of byproducts.

Solvent System: The choice of solvent can influence reaction rates and selectivity. A solvent system that promotes the desired reaction while disfavoring the formation of the dimer should be selected.

Table 2: Impact of Reaction Conditions on Dimer Formation

| Parameter | Sub-optimal Condition | Consequence | Optimized Condition | Benefit |

| Temperature | 0°C during ketone reduction | Increased formation of dimeric byproduct google.com | 35°C during ketone reduction | Minimized dimer formation and improved yield of the desired intermediate google.com |

| Reaction Time | Prolonged reaction times | Potential for increased side reactions and impurity formation | Optimized to ensure complete conversion without unnecessary extension | Reduced byproduct formation |

| Catalyst Loading | Non-optimized Lewis acid concentration | May lead to decreased selectivity and increased side reactions | Precisely controlled catalyst loading | Enhanced reaction selectivity and minimized impurity formation |

Through meticulous optimization of these and other reaction parameters, the formation of this compound can be effectively suppressed during the synthetic process.

To ensure that the optimized process remains under control, robust in-process control (IPC) measures are essential. These controls involve monitoring the progress of the reaction and the formation of impurities at critical stages of the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for in-process monitoring. HPLC methods are developed and validated to separate and quantify Canagliflozin and its impurities, including Impurity 6.

Key Aspects of In-Process Monitoring:

Critical Stage Monitoring: IPCs are implemented at stages where the formation of Impurity 6 is most likely to occur.

Acceptance Criteria: Clear acceptance criteria are established for the levels of Impurity 6 at each IPC point. If the level of the impurity exceeds the set limit, an investigation is triggered, and corrective actions are taken.

Trend Analysis: Data from in-process monitoring is trended over time to identify any potential process drifts that could lead to an increase in impurity levels.

By closely monitoring the manufacturing process, any deviations can be detected and corrected in real-time, preventing the formation of out-of-specification batches.

Advanced Purification Techniques for Removal of Impurity 6

Even with a highly optimized synthetic process, trace amounts of this compound may still be present in the crude product. Therefore, advanced purification techniques are employed to remove this and other impurities to meet the stringent purity requirements for the final API.

Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system.

A specific recrystallization method has been developed to effectively remove a dimer impurity, which is understood to be this compound, from a Canagliflozin intermediate. This method involves the use of a carefully selected three-component solvent system.

Optimized Recrystallization Process for Dimer Removal:

Solvent System: A mixture of ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and water has been identified as an effective solvent system for the removal of the dimer impurity.

Procedure: The crude Canagliflozin intermediate is dissolved in the solvent system at an elevated temperature, and then the solution is gradually cooled to induce crystallization of the pure intermediate, leaving the more soluble dimer impurity in the mother liquor.

Efficiency: This specific recrystallization process has been shown to be highly effective in reducing the level of the dimer impurity to within the acceptable limits.

Table 3: Recrystallization Solvent System for Dimer Impurity Removal

| Solvent Component | Role in Purification |

| Ethyl Acetate | Primary solvent for dissolving the Canagliflozin intermediate. |